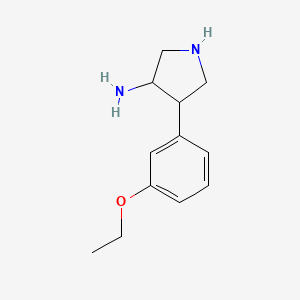
4-(3-Ethoxyphenyl)pyrrolidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(3-Ethoxyphenyl)pyrrolidin-3-amine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . This process can be achieved through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(3-Ethoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Ethoxyphenyl)pyrrolidin-3-amine” are likely to be similar to those of other pyrrolidine compounds . These reactions often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Bioactivities of Tetramic Acid Derivatives
The study by Liu et al. (2014) explored the potential bioactivities of 4-amino tetramic acid derivatives, including 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. Their research found that certain compounds in this category demonstrated good herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp.
Pyrrole and Pyrrole Derivatives in Chemistry
Pyrrole derivatives, like 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, are crucial in biological molecules such as heme and chlorophyll. As noted by Anderson and Liu (2000), pyrrole systems have extensive applications, including as intermediates, wetting agents, and solvents, owing to their unique chemical properties.
Enantioselective Michael Reactions
Revial et al. (2000) discussed the use of pyrrolidine derivatives in enantioselective Michael reactions, highlighting their role in synthesizing complex chemical structures such as trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates.
Organocatalysts in Asymmetric Reactions
Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, similar to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, as organocatalysts in asymmetric reactions. These catalysts are important for green chemistry and technology applications.
Synthesis of Novel Pyridinones
Patel et al. (2010) detailed the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, highlighting the chemical versatility and potential applications of compounds structurally related to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.
Synthesis of Quinolone Antibacterials
The work by Schroeder et al. (1992) on synthesizing various 3-(1-aminoethyl)pyrrolidines, including structures similar to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, shows its importance in developing quinolone antibacterial agents.
Synthesis and Ring-Opening of Pyrrolidine-2-Carboxylates
Shimizu et al. (2010) conducted research on the synthesis and ring-opening reactions of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which are related to the chemical structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine and have potential applications in organic synthesis.
Synthesis of Iminosugars
Bacho et al. (2020) explored the synthesis of pyrrolidine-based iminosugars, demonstrating the potential of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine derivatives in medicinal chemistry, particularly as alpha-glucosidase inhibitors.
Propriétés
IUPAC Name |
4-(3-ethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-10-5-3-4-9(6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKGCXYEGOJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)
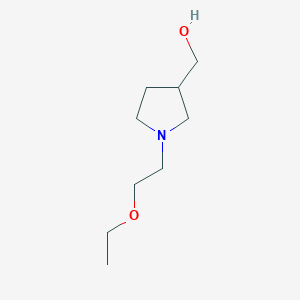
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
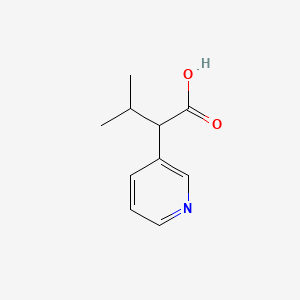
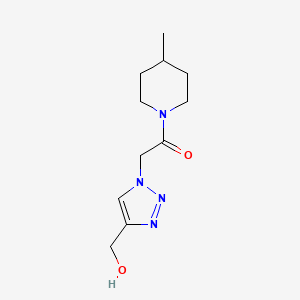
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)

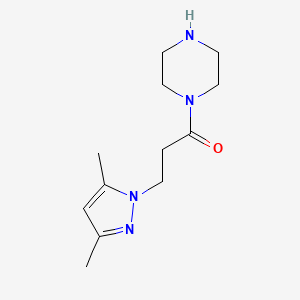

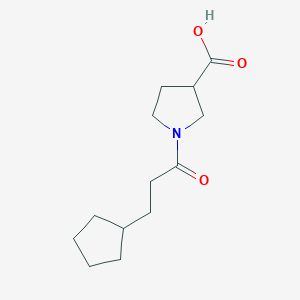

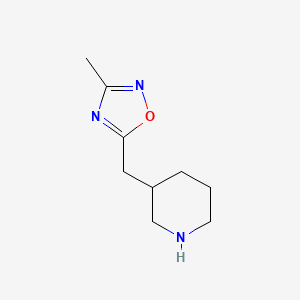
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)